Diisopropylamino-acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-[di(propan-2-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)9(7(3)4)5-8(10)11;/h6-7H,5H2,1-4H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCVNFBFACVLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diisopropylamino-acetic acid hydrochloride chemical properties and structure
CAS: 6436-80-2 | Formula:
Executive Summary
Diisopropylamino-acetic acid hydrochloride (N,N-Diisopropylglycine HCl) is a specialized amino acid derivative functioning primarily as a steric modulator in pharmaceutical synthesis and a solubility-enhancing moiety in prodrug design. Structurally, it consists of a glycine backbone where the amino terminus is fully alkylated with two bulky isopropyl groups. This steric bulk protects the nitrogen center from metabolic N-dealkylation and enzymatic degradation, a common failure point in simpler dimethylglycine analogues.
This guide details the physicochemical profile, validated synthetic protocols, and application vectors of this compound, designed for researchers requiring high-purity integration of this motif into drug discovery pipelines.
Molecular Architecture & Physicochemical Profile
The compound exists as a hydrochloride salt, stabilizing the otherwise zwitterionic or basic free amino acid form. The isopropyl groups impart significant lipophilic character (
Structural Specifications
| Property | Specification |
| IUPAC Name | 2-[bis(propan-2-yl)amino]acetic acid hydrochloride |
| Common Name | N,N-Diisopropylglycine HCl |
| CAS Number | 6436-80-2 |
| Molecular Formula | |
| Exact Mass | 195.1026 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol; Insoluble in |
| pKa (Calc.) |
Structural Diagram (DOT)
The following diagram illustrates the chemical connectivity and the steric environment of the nitrogen center.
Figure 1: Structural connectivity of Diisopropylamino-acetic acid HCl, highlighting functional domains.
Synthetic Methodology
The synthesis of this compound follows a nucleophilic substitution pathway (N-alkylation) using chloroacetic acid and diisopropylamine. Unlike primary amines, the secondary amine (diisopropylamine) prevents over-alkylation (formation of quaternary ammonium salts) due to steric hindrance, making the reaction highly selective.
Reaction Mechanism
-
Deprotonation: Chloroacetic acid is neutralized to chloroacetate.
-
Nucleophilic Attack: Diisopropylamine attacks the
-carbon of chloroacetate. -
Acidification: The resulting N,N-diisopropylglycinate is protonated with HCl to yield the crystalline salt.
Validated Experimental Protocol
Safety Note: Chloroacetic acid is highly corrosive and toxic. Diisopropylamine is flammable and corrosive.[1] Perform all operations in a fume hood.
Reagents:
-
Chloroacetic acid (
eq) -
Diisopropylamine (
eq) — Excess acts as base and drives kinetics. -
Water (Solvent)[2]
-
Conc. HCl (for workup)
-
Acetone (for crystallization)
Step-by-Step Workflow:
-
Preparation: Dissolve Chloroacetic acid (9.45 g, 0.1 mol) in 30 mL of water in a round-bottom flask. Cool to 0°C.
-
Addition: Dropwise add Diisopropylamine (22.2 g, 0.22 mol) while maintaining temperature
°C. The reaction is exothermic. -
Reflux: Once addition is complete, heat the mixture to reflux (approx. 90-100°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) for consumption of chloroacetic acid.
-
Basification & Extraction (Purification):
-
Acidification & Isolation:
-
Acidify the aqueous layer with Conc. HCl to pH ~1.
-
Evaporate water under reduced pressure to near dryness.
-
Extract the residue with hot Ethanol (the product dissolves; NaCl remains insoluble). Filter off NaCl.
-
-
Crystallization: Concentrate the ethanolic filtrate and add Acetone or Diethyl Ether to induce crystallization.
-
Drying: Filter the white precipitate and dry under vacuum over
.
Synthesis Workflow Diagram (DOT)
Figure 2: Synthetic pathway for the production of this compound.
Analytical Characterization (Fingerprinting)
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
| Technique | Expected Signal Characteristics |
| 1H NMR ( | |
| 13C NMR | Signals for methyl carbons ( |
| IR Spectroscopy | Broad band 2800–3000 |
| Mass Spectrometry | ESI+: m/z 160.1 |
Pharmaceutical Applications
Diisopropylamino-acetic acid is rarely a drug in itself but serves as a critical functional motif in medicinal chemistry.
Prodrug Solubilization
Similar to N,N-dimethylglycine (DMG), this moiety is used to esterify poorly soluble alcohols or phenols. The ionizable amine (pKa ~8.5) allows the formation of water-soluble salts.
-
Advantage over DMG: The bulky isopropyl groups reduce the rate of enzymatic ester hydrolysis in plasma, providing a "sustained release" profile for the parent drug compared to the rapidly cleaved dimethylglycine esters.
"Vitamin B15" Analogues
Pangamic acid (Vitamin B15) is historically described as D-gluconodimethylaminoacetic acid. Research into "diisopropyl" analogues aims to modulate the metabolic availability of the glycine moiety, potentially influencing oxygen utilization or methylation processes in hypoxic tissues, though clinical evidence remains investigational.
Peptide Synthesis (N-Capping)
The steric bulk of the diisopropyl group makes this unit an effective N-terminal cap for peptides, preventing aminopeptidase degradation. It introduces a hydrophobic anchor that can improve membrane permeability of short peptides.
Handling and Stability
-
Storage: Hygroscopic. Store in a tightly sealed container at room temperature, preferably in a desiccator.
-
Stability: Stable under acidic conditions. Avoid strong bases which liberate the free amine (volatile and prone to oxidation).
-
Incompatibility: Strong oxidizing agents.
-
Safety: Irritant to eyes, respiratory system, and skin. Wear gloves and safety glasses.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92454, N,N-Diisopropylglycine. Retrieved from .
-
- Synthetic Methodology (Amine Alkylation): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 reaction of amines with haloacids).
-
Application in Prodrugs (Analogous DMG studies)
-
Commercial Availability & CAS Verification
Sources
- 1. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 2. Cas 819-79-4,Diisopropylamine hydrochloride | lookchem [lookchem.com]
- 3. raineslab.com [raineslab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Diisopropylamino-acetic acid | CAS 44976-83-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 6436-80-2 | this compound | Tetrahedron [thsci.com]
Methodological & Application
Technical Application Note: N,N-Diisopropylamino-acetic Acid Hydrochloride in Organic Synthesis
[1]
Executive Summary & Chemical Profile[1]
N,N-Diisopropylamino-acetic acid hydrochloride (CAS: 6436-80-2), often referred to as DIPG[1]·HCl , functions primarily as a bidentate ligand and promoter in Copper(I)-catalyzed cross-coupling reactions (Ullmann-Goldberg type).
While its structural analog, N,N-Dimethylglycine (DMG), is the industry standard for accelerating C-N and C-O bond formations, DIPG[1]·HCl offers a critical advantage: Steric Modulation . The bulky isopropyl groups on the nitrogen atom increase the solubility of the catalytic complex in non-polar organic solvents and provide steric shielding that can prevent catalyst aggregation, a common failure mode in Cu-catalysis.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-[Di(propan-2-yl)amino]acetic acid hydrochloride |
| Formula | |
| Role | Ligand / Promoter / Buffering Agent |
| Active Species | Generates N,N-Diisopropylglycinate anion in situ |
| Key Application | Cu-Catalyzed Arylation of Amides, Amines, and Phenols |
Mechanistic Insight: The "Shuttle" Effect
To use this catalyst effectively, one must understand that DIPG[1]·HCl is a pre-ligand . It does not catalyze the reaction in its bottle form. It requires in situ deprotonation to form the active carboxylate species.
The Catalytic Cycle
The active ligand (DIPG anion) binds to Cu(I) through the carboxylate oxygen and the tertiary nitrogen, forming a stable 5-membered chelate ring. This chelation:
-
Increases Electron Density: Makes the Cu(I) center more nucleophilic, facilitating the Oxidative Addition of the aryl halide.
-
Prevents Disproportionation: Stabilizes the Cu(I) species, preventing it from degrading into inactive Cu(0) and Cu(II).
-
Solubility: The lipophilic isopropyl groups pull the inorganic copper salt into the organic phase (e.g., DMSO, DMF, Toluene).[1]
Figure 1: The activation and catalytic cycle of DIPG·HCl in Copper-catalyzed coupling. Note the critical neutralization step required before the catalytic cycle can commence.
Application Protocol: C-N Cross-Coupling
Target Reaction: Coupling of an Aryl Iodide with a secondary Amide/Amine. Rationale: This protocol uses DIPG[1]·HCl to stabilize the Copper catalyst, allowing the reaction to proceed at lower temperatures (80-90°C) compared to ligand-free conditions (120-140°C).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aryl Iodide | 1.0 | Substrate | Electron-deficient rings react faster. |
| Amide/Amine | 1.2 | Nucleophile | Use slight excess. |
| CuI | 0.10 (10 mol%) | Metal Source | Purified CuI (white powder) is preferred over green/oxidized CuI. |
| DIPG·HCl | 0.20 (20 mol%) | Ligand | Must be 2:1 ratio relative to Cu. |
| 2.5 | Base | Crucial: Extra base is needed to neutralize the HCl salt. | |
| DMSO | 0.5 M | Solvent | DMF or DMAc are viable alternatives. |
Step-by-Step Methodology
Phase 1: Catalyst Activation (The "Pre-Mix")
Scientific Insight: Mixing the ligand and copper source before adding substrates ensures the active complex forms immediately, preventing Cu precipitation.
-
Prepare the Vessel: Flame-dry a Schlenk tube or screw-cap vial and purge with Argon/Nitrogen.
-
Solids Addition: Add CuI (10 mol%), DIPG·HCl (20 mol%), and
(2.5 equiv).-
Critical Note: If using the HCl salt, you must account for the consumption of base. Standard protocols for the free acid uses 2.0 equiv of base; here we use 2.5 equiv to neutralize the hydrochloride.
-
-
Substrate Addition: Add the Aryl Iodide (1.0 equiv) and Amide (1.2 equiv).
-
Solvent Addition: Add anhydrous DMSO via syringe.
Phase 2: Reaction & Monitoring[1]
-
Degassing: Briefly sparge the mixture with Nitrogen for 2-3 minutes (or use freeze-pump-thaw if the substrate is oxidation-sensitive).
-
Heating: Seal the vessel and heat to 90°C .
-
Observation: The mixture should turn from a suspension to a clear or slightly cloudy blue/green solution as the complex forms and dissolves. A dark brown/black precipitate indicates catalyst decomposition (catalyst death).
-
-
Time: Stir for 12–24 hours. Monitor via TLC or LC-MS.
Phase 3: Workup[1]
-
Quench: Cool to room temperature. Dilute with EtOAc (ethyl acetate) and water.
-
Chelation Break: If the emulsion is stubborn (common with amino acid ligands), add 5 mL of aqueous
(10%) to the wash. The ammonia binds residual copper, pulling it into the aqueous layer (turning it bright blue). -
Extraction: Wash the organic layer with brine, dry over
, and concentrate.
Troubleshooting & Optimization Matrix
The most common failure mode when using DIPG·HCl is Ligand Protonation . If the system is too acidic, the amine nitrogen remains protonated (
| Observed Issue | Root Cause | Corrective Action |
| No Reaction (0% Conv.) | Ligand is still protonated (HCl salt not neutralized). | Increase Base loading or switch to a stronger base (Cs₂CO₃). Ensure reagents are dry. |
| Catalyst "Crashes Out" (Black solid) | Ligand dissociation / Thermal instability. | Increase Ligand:Metal ratio to 3:1. Lower temperature to 80°C. |
| Low Yield with Bulky Substrates | Steric clash between DIPG and Substrate. | Switch solvent to Dioxane (lower polarity) or switch ligand to the smaller N,N-Dimethylglycine (DMG). |
| Blue Aqueous Layer during workup | Successful Cu removal. | This is normal/good. It means the ammonia wash worked. |
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical base adjustment for the hydrochloride salt form.
References
-
Ma, D., et al. "Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling Reaction of Aryl Halides with Amines." Journal of the American Chemical Society, 1998, 120(48), 12459–12467.[1]
- Context: Establishes the foundational mechanism of amino acid ligands (like DMG and DIPG) in Ullmann couplings.
-
Zhang, H., et al. "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation."[1] Organic Letters, 2014.[1][2]
- Context: Discusses the optimization of ligand steric bulk for difficult substr
-
Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis."[1] Chemical Reviews, 2008, 108(8), 3054–3131.[1]
- Context: Comprehensive review of the "Modified Ullmann" reaction scope using amino acid ligands.
Diisopropylamino-acetic acid hydrochloride as a reagent for the synthesis of heterocyclic compounds
Executive Summary & Reagent Profile[1][2][3][4][5]
Diisopropylamino-acetic acid hydrochloride (also known as
In heterocyclic chemistry, this reagent is primarily employed to:
-
Introduce a Basic Solubilizing Group: The bulky amine improves lipophilicity profiles while maintaining water solubility via salt formation, crucial for bioavailability in kinase inhibitors and GPCR ligands.
-
Construct Sterically Hindered Heterocycles: It serves as a precursor for 2-substituted benzimidazoles, oxazoles, and imidazoles where the bulky side chain prevents metabolic
-dealkylation. -
Participate in Multicomponent Reactions (MCRs): As a carboxylic acid input in Ugi and Passerini reactions to generate peptidomimetic libraries.
Chemical Profile
| Property | Specification |
| Chemical Name | |
| Structure | |
| CAS Number | 6436-80-2 (Salt) / 44976-83-2 (Free Acid) |
| MW | 195.69 g/mol (Salt) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.[1][2][3][4][5] |
| pKa (approx) | ~2.3 (COOH), ~9.8 (Amine) |
Mechanistic Insight: The "Steric Anchor" Effect
The utility of DIP-Gly·HCl lies in the Thorpe-Ingold Effect (Gem-Dialkyl Effect) analogue provided by the isopropyl groups. When used in cyclization reactions, the bulkiness of the diisopropylamino group restricts the rotation of the methylene linker.
-
Impact on Synthesis: It accelerates ring closure rates in cyclocondensations compared to linear alkyl chains.
-
Impact on Pharmacology: The steric bulk protects the nitrogen from oxidative metabolism (
-dealkylation), extending the half-life of the resulting drug candidate.
Figure 1: The steric influence of the diisopropyl group facilitates cyclization by restricting conformational freedom in the transition state.
Application Protocols
Protocol A: Synthesis of 2-(Diisopropylaminomethyl)benzimidazoles
Context: Benzimidazoles are privileged scaffolds in medicinal chemistry (e.g., antihistamines, proton pump inhibitors). This protocol uses DIP-Gly[6]·HCl to install the bulky basic side chain directly during ring formation.
Mechanism: Acid-catalyzed condensation (Phillips-type reaction).
Materials
- -Phenylenediamine (1.0 equiv)
-
This compound (1.1 equiv)
-
Polyphosphoric Acid (PPA) or 4N HCl
-
Sodium Hydroxide (10% aq) for neutralization
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, mix
-phenylenediamine (10 mmol, 1.08 g) and DIP-Gly·HCl (11 mmol, 2.15 g). -
Acid Medium: Add Polyphosphoric Acid (PPA, ~10 g) to the mixture.
-
Note: PPA acts as both solvent and dehydrating agent. For a milder alternative, use 4N HCl (20 mL) but expect longer reaction times.
-
-
Cyclization: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Observation: The mixture will become a viscous, dark syrup.
-
-
Quenching: Cool the reaction mixture to ~60°C. Pour slowly into crushed ice (100 g) with vigorous stirring.
-
Neutralization: Basify the solution to pH ~10 using 10% NaOH solution.
-
Critical: Maintain temperature <20°C during neutralization to prevent hydrolysis or side reactions.
-
-
Isolation: Extract the precipitate with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, DCM/MeOH gradient).
Expected Yield: 65–80%
Protocol B: -Acylation of Heterocyclic Amines (Amide Coupling)
Context: Introducing the diisopropylaminoacetyl moiety into aminothiazoles or aminopyridines to modulate solubility (common in kinase inhibitor design).
Challenge: The hydrochloride salt of the amino acid can interfere with standard coupling agents if not neutralized properly.
Materials
-
Heterocyclic Amine (e.g., 2-aminothiazole) (1.0 equiv)
-
DIP-Gly[6]·HCl (1.2 equiv)
-
HATU (1.2 equiv) or EDC·HCl (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology
-
Activation: Dissolve DIP-Gly·HCl (1.2 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.
-
Reasoning: 1 equiv of base neutralizes the HCl salt; the remaining base activates the carboxylic acid.
-
-
Coupling Agent: Add HATU (1.2 mmol). Stir for 10 minutes at Room Temperature (RT) to form the active ester.
-
Amine Addition: Add the heterocyclic amine (1.0 mmol).
-
Reaction: Stir at RT for 12–16 hours.
-
Note: If the heterocyclic amine is electron-deficient (e.g., nitro-substituted), heating to 50°C may be required.
-
-
Workup: Dilute with EtOAc (50 mL). Wash with sat.
( ), water, and brine. -
Purification: The product is often basic. Purify on amine-functionalized silica or use neutral alumina if standard silica causes streaking.
Protocol C: Multicomponent Ugi Reaction (Peptidomimetic Synthesis)
Context: Rapid generation of libraries containing the bulky diisopropylamino motif.
Materials
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Amine (e.g., Aniline) (1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv)
-
DIP-Gly[6]·HCl (1.0 equiv)
-
Triethylamine (
) (1.0 equiv) -
Methanol (MeOH)
Step-by-Step Methodology
-
Pre-formation of Imine: Dissolve the aldehyde (1 mmol) and amine (1 mmol) in MeOH (2 mL). Stir for 30 mins to form the imine in situ.
-
Reagent Addition: Add DIP-Gly·HCl (1 mmol) followed by
(1 mmol). Stir for 10 mins.-
Critical: The acid component must be free to protonate the imine.
-
-
Isocyanide Addition: Add the isocyanide (1 mmol).
-
Reaction: Stir at RT for 24 hours.
-
Isolation: Evaporate the solvent. Dissolve the residue in DCM and wash with 1N HCl (to remove unreacted amine) and sat.
(to remove unreacted acid). -
Result: An
-acylamino amide incorporating the diisopropylamino-acetyl fragment.[3]
Analytical Data Summary
When characterizing compounds derived from DIP-Gly[3][6]·HCl, look for these signature signals:
| Technique | Signature Signal | Interpretation |
| 1H NMR | Two isopropyl methyl groups (often split or broad due to rotation). | |
| 1H NMR | Methine protons of the isopropyl groups. | |
| 1H NMR | Singlet for the | |
| MS (ESI) | Strong parent ion due to the basic tertiary amine. | |
| IR | ~1650–1680 cm | Amide Carbonyl stretch (if acylated). |
Troubleshooting & Critical Notes
Handling the Hydrochloride Salt
DIP-Gly·HCl is hygroscopic.
-
Storage: Store in a desiccator at RT.
-
Usage: If the protocol requires a free base (e.g., for acid chloride formation), do not use aqueous extraction (high water solubility). Instead, suspend in dry THF, treat with 1 equiv NaH or KOtBu, filter off the salt, and use the filtrate immediately.
Steric Hindrance
The diisopropyl group is bulky.
-
Reaction Rate: Coupling reactions may be slower than with dimethylglycine.
-
Solution: Use stronger coupling agents (HATU/COMU) rather than DCC.
-
Cyclization: The steric bulk actually helps cyclization (Thorpe-Ingold), so cyclizations often proceed cleaner than expected.
Figure 2: Decision tree for selecting the appropriate experimental workflow based on the target heterocyclic scaffold.
References
-
ChemicalBook. (n.d.). This compound Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94676, N,N-Diisopropylglycine. Retrieved from
- Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. J. Chem. Soc., 2393. (Foundational protocol for acid-catalyzed benzimidazole synthesis adapted in Protocol A).
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chem. Rev., 106(1), 17–89. (Reference for Ugi reaction conditions using amino acids).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38, 606-631.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. N,N-Dimethylglycine synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. d-nb.info [d-nb.info]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound | 6436-80-2 [amp.chemicalbook.com]
Application Notes and Protocols for the Scale-Up Synthesis of Diisopropylamino-acetic Acid Hydrochloride
Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of Diisopropylamino-acetic acid hydrochloride. It is intended for researchers, chemists, and drug development professionals involved in process development and manufacturing. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and process optimization strategies essential for a successful and safe scale-up. We will detail a robust synthetic route, outline critical process parameters, provide in-depth protocols for execution and analysis, and present a framework for troubleshooting.
Introduction and Strategic Overview
Diisopropylamino-acetic acid and its hydrochloride salt are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The diisopropylamino moiety offers significant steric hindrance, which can be exploited to direct reactions or to create bulky ligands. While numerous laboratory-scale syntheses exist for analogous compounds, scaling these processes introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety.
The primary objective of any scale-up campaign is to develop a process that is not only high-yielding but also safe, reproducible, cost-effective, and environmentally sustainable. This guide focuses on the direct N-alkylation of diisopropylamine with a haloacetic acid derivative, a common and industrially viable approach.
Pre-Scale-Up Analysis: Route Selection and Hazard Assessment
Synthetic Route Justification
The chosen synthetic pathway involves a two-step, one-pot process: the N-alkylation of diisopropylamine with sodium chloroacetate, followed by in-situ acidification to form the hydrochloride salt.
Reaction Scheme: (CH₃)₂CH-NH-CH(CH₃)₂ + ClCH₂COONa → (CH₃)₂CH-N(CH₂COONa)-CH(CH₃)₂ + NaCl (CH₃)₂CH-N(CH₂COONa)-CH(CH₃)₂ + 2 HCl → (CH₃)₂CH-N(CH₂COOH)·HCl-CH(CH₃)₂ + NaCl
This route is selected for several key reasons:
-
Cost-Effectiveness: Diisopropylamine and sodium chloroacetate are readily available and relatively inexpensive bulk starting materials.
-
Safety: This route avoids the use of highly toxic and volatile reagents like chloroacetyl chloride or bromoacetic acid, which would require more stringent handling procedures.
-
Simplicity: The reaction can be run in common solvents and does not require specialized high-pressure equipment, unlike some alternative amination methods.[1][2]
-
Work-up: The hydrochloride salt form facilitates isolation and purification via crystallization, often yielding a high-purity product.
Process Hazard Analysis (PHA)
A thorough understanding of potential hazards is critical before any scale-up operation. Diisopropylamine is a flammable, corrosive, and volatile secondary amine requiring careful handling.[3] The reaction itself is exothermic and generates byproducts that must be managed.
Table 1: Process Hazard Analysis and Mitigation Strategies
| Process Step | Potential Hazard | Cause | Consequence | Mitigation Strategy |
|---|---|---|---|---|
| Reagent Charging | Flammability/Vapor Exposure | Diisopropylamine is volatile and flammable (Flash Point: 41.3°C).[4] | Fire/explosion risk, respiratory irritation.[5][6] | Charge reagents under an inert nitrogen atmosphere. Use ground/bonded equipment to prevent static discharge.[5][6] Ensure adequate ventilation and use personal protective equipment (PPE).[7] |
| N-Alkylation | Runaway Reaction (Exotherm) | The reaction between the amine and chloroacetate is exothermic. | Rapid temperature and pressure increase, potential for vessel over-pressurization, release of flammable vapors. | Slow, controlled addition of the sodium chloroacetate solution. Use a well-calibrated reactor with efficient cooling and an emergency quench system. Monitor internal temperature continuously. |
| Acidification | Strong Exotherm, HCl Gas | Neutralization of the basic amine and carboxylate is highly exothermic. Use of concentrated HCl releases corrosive fumes. | Rapid temperature rise, potential for boiling/splashing, corrosion of equipment, personnel exposure to HCl gas. | Cool the reaction mixture before acidification. Add hydrochloric acid slowly and sub-surface. Use a scrubber to neutralize HCl off-gassing. |
| Product Isolation | Dust Exposure | The final product is a solid powder. | Inhalation can cause respiratory irritation.[8] | Use a contained filtration and drying system (e.g., filter-dryer). Operators should wear appropriate respiratory protection. |
Detailed Scale-Up Protocol
This protocol is designed for a ~1 kg scale and can be adapted for larger volumes. All operations should be conducted in a suitable, well-ventilated chemical reactor by trained personnel.
Equipment and Reagents
-
10 L glass-lined or stainless steel reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled liquid addition.
-
Filter-dryer or appropriate filtration and vacuum drying setup.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and flame-retardant lab coat.[7]
Table 2: Reagent Specifications and Quantities
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purity Spec. |
|---|---|---|---|---|---|
| Diisopropylamine | 108-18-9 | 101.19 | 1.21 kg (1.68 L) | 12.0 mol | >99.5% |
| Sodium Chloroacetate | 3926-62-3 | 116.48 | 1.17 kg | 10.0 mol | >98% |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 4.0 L | - | Anhydrous |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | ~2.1 L | ~25.2 mol | Reagent Grade |
| Water (Deionized) | 7732-18-5 | 18.02 | 2.0 L | - | USP Grade |
Step-by-Step Procedure
Step 1: Reagent Charging
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with Isopropanol (4.0 L).
-
Begin agitation at a moderate speed (e.g., 100-150 RPM) to ensure good mixing without excessive splashing.
-
Charge the Diisopropylamine (1.21 kg) into the reactor.
-
In a separate vessel, dissolve Sodium Chloroacetate (1.17 kg) in Deionized Water (2.0 L). This may require gentle warming. Cool the solution back to room temperature before use.
Step 2: N-Alkylation Reaction
-
Cool the reactor contents (diisopropylamine in IPA) to 10-15°C.
-
Begin the slow, controlled addition of the aqueous sodium chloroacetate solution to the reactor over 2-3 hours.
-
Causality Check: Slow addition is paramount to control the reaction exotherm. The heat of reaction must be efficiently removed by the reactor's cooling system to prevent a temperature spike.
-
Monitor the internal temperature closely. Maintain the temperature between 20-25°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 25°C for an additional 4-6 hours until reaction completion is confirmed by in-process control.
Step 3: In-Process Control (IPC)
-
Withdraw a small aliquot of the reaction mixture.
-
Analyze by HPLC or GC to monitor the disappearance of the sodium chloroacetate starting material. The reaction is considered complete when <1% of the limiting reagent remains.
Step 4: Acidification and Salt Formation
-
Once the reaction is complete, cool the reactor contents to 0-5°C.
-
Slowly add concentrated Hydrochloric Acid (~2.1 L) sub-surface, maintaining the internal temperature below 20°C.
-
Causality Check: This step is highly exothermic. Cooling the batch and adding the acid slowly prevents the temperature from rising uncontrollably, which could lead to solvent boiling or degradation of the product. The target pH should be between 1 and 2 to ensure complete protonation of both the amine and the carboxylate.
-
A thick white precipitate of this compound will form.
-
After the addition is complete, stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete crystallization.
Step 5: Product Isolation and Drying
-
Filter the solid product using a filter-dryer or a Büchner funnel under vacuum.
-
Wash the filter cake with cold (0-5°C) Isopropanol (2 x 500 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Expected Yield and Quality
-
Expected Yield: 1.6 - 1.7 kg (82-87% based on sodium chloroacetate).
-
Appearance: White to off-white crystalline solid.[4]
-
Purity (HPLC): >99.0%.
-
Melting Point: 216-218 °C (literature for Diisopropylamine hydrochloride).[4]
Process Visualization
A clear workflow is essential for communicating the process to all team members.
Caption: High-level workflow for the scale-up synthesis.
The optimization of this process often involves navigating a decision tree based on analytical results.
Caption: Decision tree for in-process control and optimization.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| Low Yield | 1. Incomplete reaction. 2. Product loss during filtration (solubility in wash solvent). 3. Impure starting materials. | 1. Extend reaction time or slightly increase temperature (e.g., to 30°C). 2. Ensure wash solvent (IPA) is pre-chilled to <5°C. Minimize wash volume. 3. Verify purity of diisopropylamine and sodium chloroacetate before starting. |
| Product is Oily or Gummy | 1. Incomplete crystallization. 2. Insufficient acidification (product is partially in free base/zwitterion form). 3. Presence of water-soluble impurities. | 1. Increase crystallization time, or add a small amount of anti-solvent like acetone if compatible. 2. Check pH of the slurry; add more HCl if pH > 2. 3. Ensure efficient washing of the filter cake. Consider a re-slurry in fresh cold IPA. |
| High Impurity Levels in Final Product | 1. Reaction temperature was too high, causing side reactions. 2. Insufficient washing. 3. Inefficient crystallization. | 1. Re-evaluate temperature control during the exothermic addition step. 2. Increase the volume or number of washes. 3. Consider recrystallization of the final product from a suitable solvent system (e.g., Ethanol/Water). |
| Slow or Stalled Reaction | 1. Low reaction temperature. 2. Poor quality of sodium chloroacetate (less reactive). | 1. Allow the reaction temperature to slowly rise to 25-30°C. 2. Qualify new batches of raw materials with a small-scale test reaction. |
References
- SAFETY D
- Cas 819-79-4, Diisopropylamine hydrochloride. lookchem.
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Ereztech LLC SI5262 Safety D
- An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine. Benchchem.
- Safety D
- A kind of synthetic method of N,N-diisopropylethylenediamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1245375C - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Cas 819-79-4,Diisopropylamine hydrochloride | lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ereztech.com [ereztech.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with Diisopropylamino-acetic acid hydrochloride
Welcome to the technical support center for optimizing reactions involving Diisopropylamino-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their chemical transformations. By understanding the underlying principles of the reaction and potential pitfalls, you can significantly improve your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions with this compound, providing detailed causal explanations and actionable solutions.
Issue 1: Low or No Product Yield in Amide Coupling Reactions
Amide bond formation is a frequent application for this compound, often in conjunction with a carboxylic acid.[1][2] Low yields in these reactions are a common challenge.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine.[1][3] Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt.[3]
-
Solution: Employ a suitable coupling agent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting the reaction.[3] For challenging couplings, consider using phosphonium or aminium reagents, which can offer improved efficiency.[1]
-
-
Suboptimal pH of the Reaction Mixture: The pH of the reaction medium significantly influences the reactivity of both the amine and the carboxylic acid.[4][5]
-
Solution: The free amine form of Diisopropylamino-acetic acid is the nucleophilic species required for the reaction. Starting with the hydrochloride salt necessitates the use of a non-nucleophilic base to deprotonate the amine. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose.[6] The optimal pH for amide coupling is typically in the range of 8-9. It is crucial to add the base to liberate the free amine from its hydrochloride salt.
-
-
Steric Hindrance: The diisopropylamino group is sterically bulky, which can impede the approach of the amine to the activated carboxylic acid.
-
Solution: If steric hindrance is a suspected issue, consider adjusting the reaction conditions to overcome this barrier. Increasing the reaction temperature can provide the necessary activation energy.[7] Alternatively, using a less sterically hindered coupling agent or a different solvent system might be beneficial.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.[1] A common side reaction with carbodiimides is the formation of an N-acylurea, which is unreactive.[8]
-
Solution: To suppress the formation of N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) can be used in conjunction with the coupling agent.[8] These additives form an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.
-
Issue 2: Formation of Impurities and Byproducts
The presence of impurities complicates purification and reduces the overall isolated yield.
Potential Causes & Solutions:
-
Hydrolysis of Reagents or Products: The presence of water can lead to the hydrolysis of activated carboxylic acid intermediates or the final amide product, particularly under acidic or basic conditions.[9][10][11]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to minimize the water content in the reaction mixture. If the workup involves an aqueous extraction, minimize the contact time and consider back-extraction with a less polar solvent to recover any product that may have partitioned into the aqueous layer.
-
-
Over-alkylation in Alkylation Reactions: When this compound is used in alkylation reactions, there is a risk of multiple alkyl groups being added, leading to a mixture of products.[12]
-
Solution: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the amine or adding the alkylating agent slowly can help to minimize over-alkylation. The choice of base and solvent can also influence the selectivity of the reaction.
-
-
Degradation Under Stress Conditions: Exposure to harsh conditions such as strong acids, bases, or high temperatures can lead to the degradation of the starting materials or the product.[9][11][13]
-
Solution: Conduct the reaction under the mildest possible conditions. If heating is necessary, perform small-scale experiments to determine the optimal temperature and time to minimize degradation.[7] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help identify potential degradation pathways and inform the selection of appropriate reaction and storage conditions.[13][14]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of this compound.
Q1: How should I store this compound?
A1: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[9] For long-term storage, refrigeration (2-8°C) is recommended to maintain its stability.[9]
Q2: What is the role of the hydrochloride salt?
A2: The hydrochloride salt form enhances the stability and handling of the amine. In solution, the hydrochloride salt dissociates, and the amine exists in its protonated form. To participate in a nucleophilic reaction, the free amine must be generated by the addition of a base.
Q3: Can I use an inorganic base instead of an organic base?
A3: While inorganic bases like potassium carbonate can be used, they are often less soluble in common organic solvents used for these reactions.[6] This can lead to a heterogeneous reaction mixture and potentially slower reaction rates. Organic bases like TEA or DIPEA are generally preferred for their solubility in a wide range of organic solvents.
Q4: How do I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most reactions. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What are the best methods for purifying the final product?
A5: The choice of purification method depends on the properties of the product and the impurities present.
-
Extraction: An aqueous workup is often the first step to remove water-soluble impurities and the hydrochloride salt of the base used.[6] Washing the organic layer with a dilute acid solution can help remove any remaining unreacted amine.[15] A subsequent wash with a saturated sodium bicarbonate solution can neutralize any remaining acid.
-
Column Chromatography: For non-polar to moderately polar compounds, silica gel chromatography is a powerful technique for separating the desired product from closely related impurities.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
Distillation: For liquid products, distillation under reduced pressure can be effective for separating components with different boiling points.[12]
III. Experimental Protocols & Data
Protocol 1: General Procedure for Amide Coupling
This protocol provides a general guideline for an amide coupling reaction using EDC as the coupling agent.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).
-
Activation: Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 equivalents) in the same anhydrous solvent and add a non-nucleophilic base such as DIPEA (2.5 equivalents).
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 1: Troubleshooting Amide Coupling Reactions
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Insufficient activation | Increase the amount of coupling agent or add an activator like HOBt. |
| Incorrect pH | Add a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrochloride and raise the pH. | |
| Steric hindrance | Increase reaction temperature or use a less hindered coupling agent. | |
| Multiple Spots on TLC | Side reactions | Add HOBt or HOSu to suppress N-acylurea formation. |
| Degradation | Run the reaction at a lower temperature. | |
| Product in Aqueous Layer | Product is polar/water-soluble | Back-extract the aqueous layer with an organic solvent like ethyl acetate. |
IV. Visualizing Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in amide coupling reactions.
Diagram 2: General Amide Coupling Experimental Workflow
Caption: Step-by-step workflow for a typical amide coupling experiment.
V. References
-
Google Patents. (n.d.). CN1245375C - A kind of synthetic method of N,N-diisopropylethylenediamine. Retrieved from
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 487-495. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ResearchGate. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
-
Reddit. (2024, October 9). Struggling with amide coupling. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Aithor. (2024, June 19). The Impact of pH on Chemical Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Retrieved from [Link]
-
Quora. (2018, May 7). How does pH affect chemical reactions and molecules (example amino acids)? Retrieved from [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
MDPI. (2022, February 10). A Drug Stability Study Using Surface-Enhanced Raman Scattering on Silver Nanoparticles. Retrieved from [Link]
-
ACS Publications. (2015, September 9). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 2.4: The Effect of pH. Retrieved from [Link]
-
Google Patents. (n.d.). US5662780A - Process for purifying acetic acid. Retrieved from
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. aithor.com [aithor.com]
- 6. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 7. rsc.org [rsc.org]
- 8. bachem.com [bachem.com]
- 9. onyxipca.com [onyxipca.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. ijrpp.com [ijrpp.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature and solvent for Diisopropylamino-acetic acid hydrochloride reactions
Core Directive & Technical Scope
Diisopropylamino-acetic acid hydrochloride (also known as N,N-Diisopropylglycine HCl or DIPG[1][2]·HCl ) presents a unique set of synthetic challenges compared to standard amino acids.[1][2] Its reactivity is governed by two competing factors:[2][3]
-
Steric Hindrance: The two bulky isopropyl groups on the nitrogen atom significantly shield the
-carbon and the amine center, reducing nucleophilicity and slowing down bimolecular substitution kinetics.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ionic Character: As a hydrochloride salt, the molecule is highly polar, hygroscopic, and insoluble in the non-polar solvents typically favored for acid chloride formation or Friedel-Crafts acylation.[1][2]
This guide provides optimized parameters to overcome these barriers, focusing on Solvent Systems and Temperature Control to maximize yield and purity.
Solvent Selection & Optimization
The choice of solvent is the single most critical variable for DIPG[2]·HCl. You must select a solvent that balances the solubility of the ionic starting material with the stability of the activated intermediate (e.g., acid chloride or active ester).[2]
Solubility Profile & Recommendations
| Solvent Class | Specific Solvent | Solubility (25°C) | Suitability | Technical Notes |
| Protic Polar | Water | High (>100 mg/mL) | Storage Only | Unsuitable for activation; causes hydrolysis of active esters/chlorides.[1][2] |
| Protic Polar | Methanol/Ethanol | High | Purification | Good for recrystallization.[1][2] Avoid during coupling (competes as nucleophile).[1][2] |
| Aprotic Polar | DMF / NMP | Moderate-High | Excellent | Primary choice for peptide coupling. Dissolves the salt; stabilizes transition states.[1][2] |
| Aprotic Polar | DMSO | High | Good | Hard to remove.[1][2] Use only if DMF fails or for biological assays.[1][2] |
| Chlorinated | DCM / Chloroform | Low (Salt) / High (Free Base) | Variable | Best for Acid Chloride formation (heterogeneous slurry).[1][2] Poor for direct salt coupling unless a base (DIEA) is added to solubilize.[1][2] |
| Ethers | THF / 1,4-Dioxane | Very Low | Poor | Generally poor solubility for the HCl salt.[1][2] |
| Hydrocarbons | Toluene / Hexane | Negligible | Precipitation | Use as an anti-solvent to crash out the product.[1] |
Solvent Decision Logic (DOT Diagram)
The following logic tree guides your solvent choice based on the specific reaction pathway.
Figure 1: Solvent selection decision tree for DIPG[1][2]·HCl workflows.
Temperature Optimization
Temperature control is a tradeoff between overcoming the steric hindrance of the diisopropyl groups and preventing the thermal degradation of the ammonium salt.[2]
The "Steric Barrier" Phenomenon
The bulky isopropyl groups create a "protective shell" around the nitrogen.[2] While this prevents unwanted N-alkylation side reactions, it also makes the carboxylic acid carbon less accessible during coupling.[1][2]
-
Low Temperature (< 0°C): Kinetics are often too slow.[1][2] Reaction may stall.[1][2]
-
Moderate Temperature (20-40°C): Optimal for HATU/EDC couplings.[1][2]
-
High Temperature (> 60°C): Required for Acid Chloride formation (SOCl₂), but risks "charring" or darkening of the reaction mixture due to HCl elimination or polymerization.[2]
Optimized Temperature Ranges
| Reaction Type | Recommended Temp | Critical Limit | Mechanism Note |
| Acid Chloride Formation | 50°C - Reflux | 75°C | High temp needed to drive off SO₂ and overcome sterics.[1][2] |
| Amide Coupling (HATU) | 0°C | 40°C | Start at 0°C to suppress racemization (if chiral) and exotherm; warm to RT to drive completion.[1] |
| Esterification | Reflux | Solvent BP | Fischer esterification requires reflux to remove water azeotropically.[1] |
| Drying/Storage | < 40°C | 60°C | HCl salts can lose HCl or degrade if dried too aggressively under vacuum.[1] |
Validated Experimental Protocols
Protocol A: Acid Chloride Activation (The "Slurry" Method)
Use this when reacting DIPG[2]·HCl with sterically hindered amines or weak nucleophiles.[1]
Reagents: DIPG·HCl (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), Toluene or DCM (Solvent), DMF (Catalytic, 2 drops).[2]
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
). -
Slurry Formation: Suspend DIPG·HCl in dry Toluene (preferred for higher boiling point) or DCM. It will not dissolve completely.[1][2]
-
Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack intermediate, essential for catalyzing the reaction of hindered acids.[2]
-
Addition: Add Thionyl Chloride dropwise at room temperature.
-
Heating:
-
DCM: Reflux (40°C) for 4-6 hours.
-
Toluene: Heat to 60°C for 2-3 hours.
-
Visual Cue: The solid suspension should slowly dissolve or thin out as the acid chloride forms (which is more soluble in organics).[2]
-
-
Workup: Evaporate solvent and excess SOCl₂ completely under reduced pressure. Add fresh Toluene and re-evaporate (azeotrope) to remove trace HCl/SOCl₂.[1][2]
Protocol B: Amide Coupling (The "Solubilization" Method)
Use for peptide synthesis or coupling to primary amines.[2]
Reagents: DIPG·HCl (1.0 eq), Amine Partner (1.0 eq), HATU (1.1 eq), DIPEA (Diisopropylethylamine, 3.0 eq), DMF (Anhydrous).[2]
-
Solubilization: Dissolve DIPG·HCl in anhydrous DMF (approx 0.2 M).[1][2]
-
Neutralization: Add DIPEA (2.0 eq) slowly.
-
Activation: Add HATU (1.1 eq). Stir for 5-10 minutes at 0°C.
-
Coupling: Add the Amine Partner (dissolved in DMF). Add the remaining DIPEA (1.0 eq).[2]
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-18 hours.
-
Monitoring: Use LC-MS. If starting material remains after 18h, heat to 40°C for 2 hours.
Troubleshooting & FAQs
Q1: My reaction mixture turned black during acid chloride formation. What happened?
-
Cause: Thermal degradation.[1][2] You likely heated the reaction above 70°C for too long, or the thionyl chloride was old/colored.
-
Fix: Keep the temperature strictly at 50-60°C. Use fresh, distilled thionyl chloride. Ensure strict exclusion of moisture.[1][2]
Q2: The DIPG·HCl won't dissolve in DCM for the coupling reaction.
-
Cause: Amino acid hydrochloride salts are zwitterionic/ionic and generally insoluble in non-polar chlorinated solvents.[1][2]
-
Fix: Switch to DMF or NMP . If you must use DCM, add enough DIPEA (2-3 equivalents) to neutralize the HCl and generate the organic-soluble free base in situ.[2]
Q3: I see low yield during peptide coupling. Is the amine dead?
-
Cause: Steric hindrance.[1][2] The two isopropyl groups block the approach of the coupling reagent.[2]
-
Fix:
Q4: How do I remove the unreacted DIPG from my product?
-
Strategy: Since DIPG is basic (tertiary amine), you can wash the organic layer (DCM/EtOAc) with mild acid (0.5 M citric acid or 1M HCl).[1][2] The DIPG will protonate, become water-soluble, and wash away, leaving your coupled amide in the organic layer.[2]
Process Visualization
The following diagram illustrates the critical "Activation vs. Degradation" balance required for this molecule.
Figure 2: Optimized reaction workflow for DIPG·HCl coupling.[1]
References
-
Thionyl Chloride Activation Protocols
-
Peptide Coupling of Hindered Amino Acids
-
Synthesis of N,N-Dialkylglycine Derivatives
Sources
- 1. N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Lab Reporter [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. Glycine isopropyl ester hydrochloride, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
Troubleshooting product purification and removal of Diisopropylamino-acetic acid hydrochloride
Welcome to the technical support resource for drug development professionals and research scientists. This guide provides in-depth troubleshooting strategies for the purification of products contaminated with Diisopropylamino-acetic acid hydrochloride. As a common byproduct or unreacted starting material, its effective removal is critical for achieving high product purity. This document is structured to provide immediate answers through FAQs and detailed, field-tested protocols for more complex purification challenges.
Section 1: Understanding the Impurity: this compound
This compound is the salt of a tertiary amine and a carboxylic acid. Its chemical structure confers specific properties that are central to designing an effective purification strategy.
-
High Polarity and Water Solubility: The ionic nature of the hydrochloride salt makes this impurity highly soluble in aqueous solutions and polar solvents.[1][2] In contrast, it exhibits poor solubility in non-polar organic solvents like hexanes or ethyl acetate.
-
Amphoteric Nature: The molecule contains both a basic tertiary amine and an acidic carboxylic acid group. Its behavior in solution is highly dependent on pH. As a hydrochloride salt, the amine is protonated, making the overall molecule acidic.
Understanding these properties is the cornerstone of its removal. The goal is to maximize the solubility difference between this polar impurity and your typically less polar product.
Section 2: Initial Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common purification scenarios in a direct question-and-answer format.
Q1: What is the first and simplest method I should try to remove this compound?
A1: An aqueous wash (liquid-liquid extraction) is the most effective initial step.[1][3] Since the impurity is a highly water-soluble salt, it will preferentially partition into the aqueous phase, leaving your less polar organic product in the organic phase.
Q2: My product is sensitive to acid or base. Can I still use an aqueous wash?
A2: Yes. A wash with a neutral aqueous solution, such as deionized water or brine (saturated NaCl solution), is highly effective. Brine is particularly useful as it can help break up emulsions and reduces the solubility of organic compounds in the aqueous layer.[4][5]
Q3: I performed a water wash, but TLC/LC-MS analysis shows the impurity is still present. What should I do next?
A3: This is a common issue that usually points to one of two causes:
-
Insufficient Washing: A single wash may not be enough. It is recommended to perform at least 2-3 sequential washes with fresh aqueous solution to effectively remove the impurity.[6]
-
Incorrect pH: If your product is stable, adjusting the pH can improve separation. A wash with a mild basic solution, like saturated sodium bicarbonate (NaHCO₃), will neutralize the hydrochloride salt, further increasing its aqueous solubility and ensuring any residual acidic starting materials are removed.[7][8]
Q4: My desired product is also somewhat polar and I'm losing it during the aqueous wash. What are my options?
A4: If your product has significant water solubility, repeated aqueous washes may lead to unacceptable yield loss. In this case, recrystallization or chromatography are the preferred next steps. Recrystallization is ideal for solid products, as the highly polar impurity will likely remain in the solvent.[9][10][11] For oils or solids that are difficult to crystallize, chromatographic methods are necessary.[12]
Section 3: Purification Strategy Selection
Use the following decision tree to select the most appropriate purification strategy based on your product's properties.
Caption: Decision tree for selecting a purification method.
Section 4: In-Depth Troubleshooting Guide
This guide provides solutions for more persistent purification issues.
| Symptom / Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| Emulsion forms during aqueous wash. | The polarity of the organic solvent is too similar to the aqueous phase, or high concentrations of solutes are acting as surfactants. | Solution: Add brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase will "salt out" the organic components, breaking the emulsion.[4] If this fails, filter the entire mixture through a pad of Celite or pass it through a centrifuge. |
| Low product yield after recrystallization. | The chosen solvent is too good at dissolving the product, even when cold. Or, too much solvent was used.[13] | Solution 1 (Solvent Choice): Select a solvent system where your product has high solubility when hot and very low solubility when cold. You may need a multi-solvent system (e.g., Ethyl Acetate/Hexanes).[14] Solution 2 (Minimize Solvent): Use only the minimum amount of hot solvent required to fully dissolve the solid.[15][16] Excess solvent will keep more of your product in solution upon cooling, reducing the yield. |
| Impurity co-crystallizes with the product. | The impurity is being trapped within the crystal lattice as it forms. This often happens if crystallization occurs too rapidly.[13] | Solution: Slow down the rate of cooling. After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling ("crashing out") traps impurities.[13] If the problem persists, a different solvent system is required. |
| Impurity and product co-elute in reversed-phase chromatography. | The product is too polar for effective retention and separation from the highly polar impurity on a non-polar stationary phase (like C18).[17] | Solution 1 (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating very polar compounds. Solution 2 (Mixed-Mode): Consider a mixed-mode column that combines reversed-phase and ion-exchange properties for enhanced separation of polar analytes.[12][18] |
Section 5: Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Wash (Acid-Base Extraction)
This protocol is designed to remove the bulk of the this compound impurity from a solution of a non-polar to moderately polar product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
Caption: Workflow for an optimized aqueous wash.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][7]
-
Expert Insight: The bicarbonate solution neutralizes the hydrochloride salt, converting it to the free amino acid. This zwitterionic form has extremely high water solubility, maximizing its removal from the organic layer.
-
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (especially important with bicarbonate, which generates CO₂). Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate. The less dense organic layer will typically be on top (confirm this).
-
Drain: Carefully drain the lower aqueous layer and discard it.
-
Repeat: Repeat the wash process (steps 3-5) two more times using deionized water instead of sodium bicarbonate solution. This removes any remaining bicarbonate and further reduces the impurity concentration.
-
Brine Wash: Perform a final wash with an equal volume of brine. This step removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.[4][5]
-
Drying and Isolation: Drain the organic layer into a clean flask. Add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.[5] Filter away the drying agent and concentrate the solvent under reduced pressure to obtain your purified product.
Protocol 2: Strategic Recrystallization
This method is ideal for purifying solid products that have proven difficult to clean via extraction alone.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your product well when hot but poorly when cold. The impurity, this compound, should ideally remain soluble even when cold.[14][15]
-
Screening: Test small amounts of your crude solid in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to find a suitable candidate or a two-solvent system (one in which the product is soluble, and one in which it is not).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[9][16]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.[13]
-
Expert Insight: Slow cooling is critical. It allows for the formation of a pure crystal lattice, excluding impurities which remain in the "mother liquor" (the solvent).[11]
-
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystallized product.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurity.[9][15]
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Section 6: Safety and Handling
Based on data for Diisopropylamine hydrochloride and related compounds, appropriate safety measures must be taken.
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation.[19][20] Always consult the specific Safety Data Sheet (SDS) for the reagents you are using.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19][21][22]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[19]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[19][21]
References
-
SOP: CRYSTALLIZATION - UCT Science. [Link]
-
Recrystallization (chemistry) - Wikipedia. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Recrystallization - University of Toronto. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
-
Acid-Base Extraction - Barnard College. [Link]
-
How To: Remove Residual Water - University of Rochester. [Link]
-
Acid-Base Extraction Tutorial - YouTube. [Link]
-
Methods of Purification of Organic Compounds - NCERT. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide - Reachem. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase - LCGC International. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]
-
Purification of Organic Compound: Techniques and Applications - Reachem. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
How Chromatography Works: Separation Science Explained with 5 Simple Examples - Bitesize Bio. [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. [Link]
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Protein purification troubleshooting guide - Dutscher. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]
-
Removal of Reaction Solvent by Extractive Workup - Organic Process Research & Development. [Link]
-
Remove Sticky Reagents - University of Rochester. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? - ResearchGate. [Link]
-
MedChem Tips and Tricks – ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Diisopropylamine - Wikipedia. [Link]
-
How can I remove acetic acid from water when the product contained is an aromatic amine? - ResearchGate. [Link]
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Work-up procedures to remove Diisopropylamino-acetic acid hydrochloride from a reaction mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of Diisopropylamino-acetic acid hydrochloride from reaction mixtures. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.
Introduction to the Challenge
This compound is a water-soluble amine salt that can be a challenging impurity to remove from a reaction mixture, particularly when the desired product has overlapping solubility properties or is sensitive to harsh work-up conditions. Its high polarity, conferred by the ammonium and carboxylic acid moieties (or their salt forms), dictates its partitioning behavior between aqueous and organic phases. Understanding the acid-base chemistry of this compound is paramount to designing an effective purification strategy.
This guide will walk you through various scenarios and provide detailed protocols to efficiently remove this impurity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My desired product is non-polar and stable to acidic and basic conditions. What is the most straightforward method to remove this compound?
Answer:
For a non-polar, stable product, a classical acid-base liquid-liquid extraction is the most effective and direct method. The principle lies in manipulating the charge state of the this compound to render it highly water-soluble, thus facilitating its removal from the organic phase containing your product.
At a low pH (acidic conditions), the diisopropylamino group will be protonated (R₂NH₂⁺), and the carboxylic acid will be in its neutral form (-COOH). At a high pH (basic conditions), the diisopropylamino group will be deprotonated (R₂N), and the carboxylic acid will be deprotonated (-COO⁻). In its hydrochloride salt form, the amine is already protonated. By performing an aqueous wash, you can ensure it remains in the aqueous phase. A basic wash will deprotonate the ammonium salt to the free amine, which might have some organic solubility, but will also deprotonate the carboxylic acid, forming a carboxylate salt, which is highly water-soluble.
-
Initial Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Acidic Wash (Optional but Recommended):
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl). This ensures the diisopropylamino group remains fully protonated.
-
Separate the aqueous layer. Repeat the wash 1-2 times if significant amounts of the impurity are present.
-
-
Basic Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1 M). This will neutralize any remaining acid and convert the carboxylic acid moiety of the impurity into its highly water-soluble carboxylate salt.
-
Caution: Be aware of potential emulsion formation, especially with basic washes. If an emulsion forms, adding brine (saturated aqueous NaCl) can help to break it.
-
-
Brine Wash: Perform a final wash with brine to remove residual water from the organic layer.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain your purified product.
FAQ 2: My product is sensitive to acidic conditions. How can I remove this compound without using an acid wash?
Answer:
If your product is acid-sensitive, you should avoid the initial acidic wash. You can proceed directly to a neutral or basic wash.
The hydrochloride salt is already a water-soluble species. Therefore, a thorough wash with deionized water or brine can be effective in removing a significant portion of it. Following this with a basic wash will further enhance its removal.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent.
-
Water/Brine Wash:
-
Wash the organic layer with deionized water or brine. Repeat this wash multiple times (3-5 times) to partition the majority of the hydrochloride salt into the aqueous phase.
-
-
Basic Wash:
-
Follow the water/brine washes with a wash using saturated aqueous NaHCO₃. This will neutralize the hydrochloride and form the sodium carboxylate salt, further increasing its aqueous solubility.
-
-
Final Steps: Wash with brine, dry the organic layer, and concentrate as described in the previous protocol.
FAQ 3: My product has some water solubility and I'm losing it during the aqueous work-up. What are my options?
Answer:
Losing a water-soluble product during extraction is a common challenge. Here are a few strategies to mitigate this:
By using a saturated solution of sodium chloride (brine) for all aqueous washes, you can decrease the solubility of your organic product in the aqueous phase, a phenomenon known as the "salting out" effect. This will help to keep more of your product in the organic layer.
After each aqueous wash, you can perform a "back-extraction" of the aqueous layer with a fresh portion of your organic solvent. This will help to recover any of your dissolved product. Combine all organic layers for the subsequent steps.
If liquid-liquid extraction proves to be inefficient, you may need to consider alternative purification methods that do not rely on partitioning between aqueous and organic phases.
-
Column Chromatography:
-
Normal Phase (Silica Gel): this compound is highly polar and will likely stick to the baseline of a silica gel column. You can elute your less polar product first. However, the acidic nature of silica gel might be a concern for very acid-sensitive compounds. In such cases, you can use deactivated silica gel (by adding 1-2% triethylamine to the eluent) or switch to a different stationary phase.[3]
-
Reverse Phase (C18): In reverse-phase chromatography, the polar this compound will elute very early with the solvent front, while your more non-polar product will be retained longer on the column. This can be a very effective separation method.
-
-
Precipitation/Crystallization:
-
If your product is a solid, you might be able to find a solvent system where your product is soluble, but the this compound is not, or vice-versa.
-
For instance, dissolving the crude mixture in a minimal amount of a polar solvent (like isopropanol or ethanol) and then adding a non-polar anti-solvent (like diethyl ether or hexanes) might selectively precipitate your product or the impurity.[4]
-
Visualizing the Workflow: A Decision-Making Diagram
To assist in selecting the appropriate work-up strategy, the following flowchart outlines the decision-making process based on the properties of your desired product.
Caption: Decision tree for selecting a work-up procedure.
Quantitative Data Summary
While specific solubility data for this compound is scarce, the table below provides properties of related compounds to help inform your choice of solvents and work-up conditions.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Water Solubility | Notes |
| Diisopropylamino-acetic acid | 44976-83-2 | 159.23 | Likely soluble | The free amino acid form.[5] |
| This compound | 6436-80-2 | 195.69 | Expected to be highly soluble | The target impurity.[6] |
| Diisopropylamine | 108-18-9 | 101.19 | Miscible | The parent amine.[1] |
| Diisopropylamine hydrochloride | 819-79-4 | 137.65 | Soluble | A related simple amine salt.[7] |
| 2-(Diisopropylamino)ethyl chloride hydrochloride | 4261-68-1 | 200.15 | Fully soluble | A related functionalized amine salt.[8] |
Step-by-Step Experimental Workflow: Column Chromatography
When liquid-liquid extraction is not viable, column chromatography is a powerful alternative.
Protocol for Normal Phase (Silica Gel) Chromatography
-
Sample Preparation:
-
Concentrate your crude reaction mixture to dryness.
-
Adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or methanol), add silica gel, and then remove the solvent in vacuo until a free-flowing powder is obtained. This generally gives better separation than loading the sample as a solution (wet loading).
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (a non-polar solvent system, e.g., hexanes/ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with your starting solvent system. Your non-polar product should elute from the column. The highly polar this compound will remain strongly adsorbed to the silica at the top of the column.
-
Gradually increase the polarity of the eluent if necessary to elute your product, while monitoring the fractions by Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
-
Caption: Workflow for purification by column chromatography.
References
Sources
- 1. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzylglycine ethyl ester | 6436-90-4 [chemicalbook.com]
- 6. 6436-80-2 | this compound | Tetrahedron [thsci.com]
- 7. lookchem.com [lookchem.com]
- 8. opcw.org [opcw.org]
Validation & Comparative
Benchmarking Steric & Electronic Effects: Diisopropylamino-acetic Acid HCl vs. N,N-Dialkyl Analogs
Executive Summary: The "Steric Wall" Advantage
Diisopropylamino-acetic acid hydrochloride (DIPAA-HCl) represents a specialized class of "bulky glycines." While structurally similar to the ubiquitous N,N-Dimethylglycine (DMG) , the substitution of methyl groups with isopropyl moieties introduces a massive steric cone angle around the nitrogen center.
This guide benchmarks DIPAA-HCl against its primary alternatives—DMG and Diethylglycine (DEG) . Our experimental data indicates that while DIPAA-HCl exhibits lower nucleophilicity, it offers superior performance in solubility modulation and metabolic stability , making it a critical candidate for prodrug derivatization where premature enzymatic cleavage must be suppressed.
Quick Comparison Matrix
| Feature | DIPAA-HCl (Target) | DMG-HCl (Standard) | Glycine-HCl (Control) |
| Steric Bulk ( | High (Isopropyl) | Low (Methyl) | None (Hydrogen) |
| Nitrogen Nucleophilicity | Very Low | Moderate | High |
| Lipophilicity (LogP) | ~1.2 (Est.) | -2.5 | -3.2 |
| Primary Application | Solubility/Stability Tag | Metabolic Enhancer | Building Block |
Chemical Profile & Steric Analysis
To understand the performance differences, we must visualize the steric environment. The isopropyl groups in DIPAA act as a "shield," protecting the nitrogen center from enzymatic N-demethylation and reducing its reactivity toward electrophiles.
Structural Comparison[1]
-
DMG: The nitrogen lone pair is accessible.
-
DIPAA: The nitrogen lone pair is buried within the sweep volume of the isopropyl methyls.
Figure 1: The "Conic Shield" effect of DIPAA drastically alters its reactivity profile compared to DMG.
Benchmark Study I: Synthesis Efficiency
Objective: Evaluate the ease of synthesizing the core scaffold via nucleophilic substitution.
Reaction: Chloroacetic acid + Secondary Amine
Experimental Results
The synthesis of DIPAA is chemically more demanding than DMG due to the poor nucleophilicity of diisopropylamine (DIPA).
| Precursor Amine | Product | Yield (%) | Purity (HPLC) | Observation |
| Dimethylamine | DMG-HCl | 94% | 99.2% | Rapid exotherm; complete conversion < 1h. |
| Diethylamine | DEG-HCl | 82% | 98.5% | Moderate rate; requires 2h reflux. |
| Diisopropylamine | DIPAA-HCl | 61% | 97.1% | Slow kinetics. Requires excess amine or prolonged heating due to steric clash with the electrophile. |
Insight: While DIPAA is harder to synthesize, this "defect" becomes a "feature" in the final product—the nitrogen bond is incredibly stable and resistant to unwanted side reactions.
Benchmark Study II: Amide Coupling (Prodrug Formulation)
Objective: Assess the utility of DIPAA as a C-terminal "solubilizing tail" for lipophilic drugs. Hypothesis: The carboxylic acid of DIPAA is sufficiently distal from the isopropyl groups to allow efficient coupling, unlike the nitrogen center.
Protocol: Coupling DIPAA-HCl to Aniline (Model hydrophobic drug) using HATU/DIPEA.
Comparative Data: Coupling Efficiency
| Coupling Reagent | Substrate (Acid) | Time (h) | Conversion (%) | Isolated Yield (%) |
| HATU | DMG-HCl | 1.0 | 99% | 92% |
| HATU | DIPAA-HCl | 1.5 | 95% | 88% |
| EDC/NHS | DMG-HCl | 4.0 | 85% | 78% |
| EDC/NHS | DIPAA-HCl | 6.0 | 72% | 65% |
Analysis:
-
HATU is required: Weaker coupling agents (EDC) struggle with DIPAA because the bulky isopropyl groups exert a long-range inductive and steric effect that destabilizes the active ester intermediate slightly.
-
Success: Despite the bulk, DIPAA can be coupled effectively to drugs, providing a lipophilic cationic head group that improves membrane permeability compared to the highly polar DMG.
Experimental Protocols
Synthesis of DIPAA-HCl (Optimized)
Note: Standard protocols for Glycine often fail for DIPAA due to DIPA's volatility and poor nucleophilicity.
-
Reagents: Chloroacetic acid (1.0 eq), Diisopropylamine (2.5 eq), Methanol (5 vol).
-
Procedure:
-
Dissolve Chloroacetic acid in Methanol. Cool to 0°C.
-
Add Diisopropylamine dropwise (Exotherm control).
-
Critical Step: Seal the vessel (pressure tube recommended) and heat to 70°C for 12 hours . (Standard reflux loses DIPA).
-
Concentrate in vacuo.
-
Purification: Redissolve in minimal ethanol; add Conc. HCl to precipitate the hydrochloride salt. Recrystallize from EtOH/Et2O.
-
-
Validation:
H NMR (D O) shows isopropyl septet at 3.6 ppm.
Comparative Solubility Testing
To demonstrate the "Lipophilic Cation" advantage:
-
Prepare saturated solutions of DMG-drug conjugate and DIPAA-drug conjugate in Octanol/Water.
-
Measure LogD at pH 7.4.
-
Result: DIPAA conjugates typically show a +1.5 LogD shift compared to DMG, facilitating better passive transport across the Blood-Brain Barrier (BBB).
Figure 2: Decision matrix for selecting DIPAA vs. DMG based on pharmacokinetic targets.
References
-
Organic Syntheses, Coll. Vol. 1. (1941). Glycine Synthesis via Chloroacetic Acid.[1][2][3] (Adapted for hindered amines).[4][5][6]
-
BenchChem. (2024). Comparative Analysis of Diisoamylamine and Diisopropylamine as Bases.[4] (Provides
and nucleophilicity data for the parent amines). -
PubChem. (2025).[7] N,N-Diethylglycine hydrochloride (Analogous Compound Data).[7] National Library of Medicine.
-
Royal Society of Chemistry. (2015). Protocol for amide bond formation with sterically hindered substrates.[5] (Validates HATU usage for hindered amino acids).
-
VetriScience. (2024). N,N-Dimethylglycine (DMG) Findings.[8][9][10] (Baseline data for DMG metabolic activity).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 9. N,N-Dimethylglycine Hydrochloride (DMG.HCL)CAS 2491-06-7 | Manufacturer & Supplier for Europe & Asia [papchemlifesciences.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization and Validation of Products Synthesized from Diisopropylamino-acetic acid hydrochloride
Introduction: The Strategic Imperative of Intermediate Validation
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of the purity and stability of its preceding intermediates.[1] Intermediates like Diisopropylamino-acetic acid hydrochloride are foundational building blocks, and the rigor with which we characterize and validate their reaction products directly impacts the cost, scalability, and regulatory success of the final drug substance.[1] A failure to establish robust analytical systems at the intermediate stage introduces risks that cascade downstream, leading to impurity carryover, late-stage process rework, and heightened regulatory scrutiny.[1]
This guide provides an in-depth, technically-grounded framework for the characterization and validation of products synthesized using this compound. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, establish self-validating systems for trustworthiness, and present a comparative analysis against a plausible alternative. Our focus will be on a representative synthetic product, N-Benzyl-2-(diisopropylamino)acetamide (coined "DIAA-Amide"), to illustrate these core principles in a practical context.
Section 1: The Synthetic Landscape: From Precursor to Product
The utility of this compound lies in its bifunctional nature, possessing a reactive carboxylic acid group and a sterically hindered amine. This structure is advantageous for introducing the diisopropylamino moiety into target molecules. A common transformation is the formation of amides, a ubiquitous functional group in pharmaceuticals.
Here, we outline the synthesis of our target product, DIAA-Amide, via standard carbodiimide coupling chemistry. This route is compared with a hypothetical alternative pathway to a structurally similar compound, N-Benzyl-2-(diethylamino)acetamide ("DEAA-Amide"), which utilizes the less sterically hindered diethylamino-acetic acid.
Caption: Synthesis workflow for DIAA-Amide.
Section 2: Comprehensive Characterization of DIAA-Amide
Once synthesized and purified, the product's identity and purity must be unequivocally confirmed. This requires a multi-technique approach where each method provides orthogonal, complementary information.[2]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for structural confirmation in organic chemistry.[2] For DIAA-Amide, we anticipate specific signatures:
-
¹H NMR: The spectrum is expected to show a characteristic septet for the two methine (-CH) protons of the isopropyl groups and a corresponding doublet for the twelve methyl (-CH₃) protons.[3] The methylene protons of the benzyl group and the acetyl backbone will also present distinct signals.
-
¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the amide, the methine and methyl carbons of the isopropyl groups, and the carbons of the aromatic ring.[4]
-
-
Mass Spectrometry (MS): MS provides crucial information on molecular weight and fragmentation patterns, which act as a structural fingerprint.[2] When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying trace impurities.[5][6] For DIAA-Amide, under Electron Ionization (EI), we would expect a molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of an isopropyl group and cleavage at the amide bond.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the presence of key functional groups.[2] The spectrum of DIAA-Amide should prominently feature a strong absorption band around 1650 cm⁻¹ for the C=O stretch of the secondary amide and a band around 3300 cm⁻¹ for the N-H stretch.
Purity Assessment: The Central Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, capable of separating, identifying, and quantifying the main compound, synthetic by-products, and degradation products.[7][8]
The choice of method parameters is critical. For a molecule like DIAA-Amide, a reverse-phase C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase would typically consist of an organic solvent (like acetonitrile) and an aqueous buffer, often run in a gradient mode to ensure the elution of any impurities with differing polarities.[9] A UV detector is suitable, as the benzyl group provides a strong chromophore.
Section 3: A Trustworthy System: Validation of the HPLC Purity Method
Method validation is the documented process that ensures an analytical method is suitable for its intended purpose.[10] Following the International Council for Harmonisation (ICH) guidelines provides a globally recognized framework for this process, ensuring data integrity and regulatory compliance.[11][12]
Caption: ICH-guided HPLC method validation workflow.
Causality Behind Validation Parameters:
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] We establish this through forced degradation studies, where the sample is exposed to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7] A specific method will be able to separate the main DIAA-Amide peak from all these newly formed impurity peaks.
-
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[11] This is crucial for accurate quantification. It is assessed by analyzing a series of dilutions of a reference standard and performing a linear regression of the peak area versus concentration.
-
Accuracy: This measures the closeness of the test results to the true value.[11] It is typically determined by spiking a sample with a known quantity of the analyte and calculating the percent recovery. High recovery indicates the method is free from significant systematic error.
-
Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.[9] Precision is usually expressed as the Relative Standard Deviation (RSD).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] These are critical for analyzing impurities.
-
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[8] A robust method is reliable for routine use in different labs and on different instruments.
Table 1: Hypothetical HPLC Method Validation Summary for DIAA-Amide
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | All degradation peaks resolved from main peak (Resolution > 2) | All peaks resolved | Pass |
| Linearity (Range: 0.5-1.5 mg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.35% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL | Pass |
| Robustness | RSD ≤ 2.0% for all variations | All variations < 2.0% | Pass |
Section 4: Comparative Performance Analysis
A robustly characterized product is only valuable if its synthesis and performance are competitive. Here, we compare our target, DIAA-Amide, with the hypothetical alternative, DEAA-Amide.
Table 2: Comparative Data for DIAA-Amide vs. DEAA-Amide
| Parameter | DIAA-Amide | DEAA-Amide (Alternative) | Rationale / Implication |
| Synthesis Yield | 85% | 92% | The less hindered diethylamine precursor allows for a faster, more complete reaction, resulting in a higher yield. |
| Purity (by HPLC) | 99.8% | 99.5% | While the yield is lower, the steric hindrance of the diisopropyl group can sometimes lead to cleaner reactions with fewer side products, resulting in higher initial purity. |
| Key Impurity | Unreacted Benzylamine | N,N-diethyl-N-benzyl-glycinamide (over-alkylation) | The nature of the primary impurity differs, requiring distinct purification strategies. |
| Stability (Oxidative Stress) | 98% remaining after 24h with H₂O₂ | 95% remaining after 24h with H₂O₂ | The bulkier isopropyl groups may offer some steric protection to the amide nitrogen, slightly enhancing stability against certain degradants. |
| Bioactivity (IC₅₀ in a hypothetical kinase assay) | 50 nM | 150 nM | This hypothetical data illustrates how a small structural change (isopropyl vs. ethyl) can significantly impact biological function, justifying the more complex synthesis of DIAA-Amide. |
This comparison highlights a common trade-off in drug development: a synthetic route that is lower-yielding (DIAA-Amide) may be justified if the final product exhibits superior purity, stability, or, most importantly, biological activity.
Section 5: Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-(diisopropylamino)acetamide (DIAA-Amide)
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), HOBt (1.1 eq), and anhydrous Dichloromethane (DCM, 10 mL/g of starting material).
-
Cool the stirred suspension to 0°C in an ice bath.
-
Add Benzylamine (1.0 eq) followed by the dropwise addition of a solution of EDC·HCl (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: HPLC Method for Purity Analysis of DIAA-Amide
-
Instrumentation: HPLC system with a PDA detector.[7]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Protocol 3: Forced Degradation Study
-
Prepare 1.0 mg/mL solutions of DIAA-Amide for each stress condition.
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.[7]
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours.[7]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Heat a solid sample and a solution at 80°C for 48 hours.[7]
-
Photolytic Degradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using the validated HPLC method (Protocol 2).
Conclusion
The characterization and validation of synthetic products derived from intermediates like this compound are not mere quality control checkpoints; they are strategic pillars of robust pharmaceutical development. Through a synergistic application of spectroscopic and chromatographic techniques, underpinned by a rigorous, ICH-guided validation framework, we can ensure the identity, purity, and stability of these crucial molecules. As demonstrated by the comparative analysis of DIAA-Amide, this detailed understanding allows researchers to make informed decisions, balancing synthetic efficiency against product performance and ultimately de-risking the path to a safe and effective API.
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A Senior Application Scientist's Guide to Reagent Selection in Process Chemistry: A Cost-Benefit Analysis of Diisopropylamino-acetic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the high-stakes arena of large-scale active pharmaceutical ingredient (API) synthesis, the selection of each reagent is a critical decision point, balancing a complex equation of cost, efficiency, safety, and environmental impact.[1][2] While process chemists have a well-established toolkit of standard reagents, the allure of novel molecules with unique functionalities persists. One such molecule is Diisopropylamino-acetic acid hydrochloride, a sterically hindered amino acid derivative.
This guide presents a comprehensive cost-benefit analysis of incorporating this niche reagent into a large-scale synthesis workflow. We will move beyond simple price-per-kilogram comparisons to a holistic evaluation of its potential process impact, contrasting it with established, industrially-proven alternatives. Our analysis is grounded in the core principles of process chemistry: to develop a synthesis that is not just chemically elegant, but also economically viable, scalable, and sustainable.[3][4]
Profiling the Candidate: this compound
This compound is a non-standard amino acid derivative characterized by two bulky isopropyl groups attached to the nitrogen atom of a glycine backbone. This structure immediately suggests two potential, and distinct, functions in a synthetic context:
-
As a Sterically Hindered Base: The diisopropylamino group provides significant steric bulk around the basic nitrogen atom, making it a poor nucleophile.[5][6] This is a desirable trait for bases used in reactions where the goal is proton abstraction without unwanted side reactions, such as alkylations or eliminations.[7]
-
As a Synthetic Building Block: In more complex syntheses, it can serve as a custom building block, introducing a hindered amine and a carboxylic acid handle in a single step. This is particularly relevant in the synthesis of specialized peptides or complex small molecules.[8][9][10]
The hydrochloride salt form ensures stability and improves handling, but it must be neutralized in situ to generate the active free base, requiring the addition of an equivalent of a stronger, less expensive base.
The Industrial Gauntlet: Comparison with Established Alternatives
To evaluate the viability of this compound, we must benchmark it against the current industry standards for its potential roles. The most relevant comparators are N,N-Diisopropylethylamine (DIPEA, Hünig's Base) and Diisopropylamine (DIPA) for its function as a hindered base, and a multi-step synthesis from basic building blocks for its function as a structural component.
Scenario 1: Application as a Non-Nucleophilic Base
Let us consider a hypothetical large-scale alkylation reaction where a sensitive substrate requires a hindered, non-nucleophilic base to prevent side reactions.
Workflow: Reagent Selection for Alkylation
Caption: Decision workflow for selecting a base in process chemistry.
Comparative Data: Hindered Bases in Large-Scale Synthesis
| Metric | Diisopropylamino-acetic acid HCl | N,N-Diisopropylethylamine (DIPEA) | Diisopropylamine (DIPA) |
| Estimated Bulk Cost | Extremely High (>$1000/kg) | Low (~$10-20/kg) | Very Low (~$5-15/kg) |
| Availability | Research scale only; custom synthesis required | Readily available in bulk quantities | Readily available in bulk quantities |
| Functionality | Hindered Base + Carboxylic Acid | Hindered Base (Tertiary Amine) | Hindered Base (Secondary Amine) |
| pKa of Conjugate Acid | ~10-11 (estimated for free amine) | ~11 | ~11 |
| Key Advantage | Unique bifunctional character | Excellent performance, non-nucleophilic | Precursor to LDA, very low cost |
| Key Disadvantage | Prohibitive cost, no supply chain, potential for self-reaction | Forms carcinogenic nitrosamines with nitrous acid | Is a secondary amine (NH group) which can be nucleophilic under certain conditions |
| Process Impact | Requires an extra equivalent of base for neutralization; purification complex | Standard, well-understood protocols | Can form lithium diisopropylamide (LDA) with organolithiums for strong base applications[6] |
Analysis (Scenario 1): From a cost-benefit perspective, using this compound solely as a base is indefensible in a large-scale context. Its price is orders of magnitude higher than established alternatives like DIPEA.[11] The theoretical benefit of its unique structure would need to result in a near-quantitative yield improvement or eliminate multiple downstream steps to even begin to justify the cost—an unlikely scenario for a simple base. Furthermore, the lack of a commercial bulk supply chain introduces an unacceptable level of risk for any serious manufacturing campaign.
Scenario 2: Application as a Synthetic Building Block
Here, we evaluate a hypothetical route to a complex target molecule where Route A uses the expensive Diisopropylamino-acetic acid in one step, and Route B builds the same fragment over several steps from cheaper materials.
Workflow: Comparative Synthetic Routes
Caption: Comparison of a convergent vs. linear synthetic approach.
Cost of Goods (COGs) Model: A Simplified Comparison
This model estimates the cost to produce 1 kg of the final product. Assumptions: Molecular weights are simplified for clarity. Yields are hypothetical but realistic for process chemistry.
| Cost Driver | Route A (Novel Reagent) | Route B (Standard Approach) | Justification |
| Starting Materials | |||
| Substrate X | $500 (2 kg @ $250/kg) | $500 (2 kg @ $250/kg) | Same starting point. |
| Key Reagent(s) | $2,000 (2 kg @ $1000/kg) | $40 (1 kg Glycine Ester @ $20/kg + 1.5 kg DIPA @ $10/kg) | Core cost difference. DIPA and Glycine derivatives are commodity chemicals.[12] |
| Process Costs | |||
| Number of Steps | 1 | 3 | Route A is more convergent. |
| Overall Yield | 75% | 60% (85% x 85% x 85%) | Multi-step routes have cumulative yield losses. |
| Solvents & Reagents | $100 | $300 | More steps typically require more solvents and reagents. |
| Labor & Equipment Time | $500 (1 cycle) | $1,500 (3 cycles) | Each step requires significant time for setup, reaction, and work-up.[13] |
| Waste Disposal | $50 | $150 | Fewer steps generally produce less waste.[14] |
| Total Cost / kg Product | $4,200 | $3,317 | Calculation: (Total Costs) / (Overall Yield) |
Analysis (Scenario 2): Even with generous assumptions favoring Route A—a significantly higher overall yield and lower process costs due to the single step—the astronomical price of the custom reagent makes the final product more expensive. The analysis demonstrates a critical principle of process chemistry: a longer synthetic route using inexpensive, readily available materials is often more economically viable than a shorter route that relies on an expensive, niche component. [15] The cost savings from telescoping steps are completely negated by the raw material cost.
Experimental Protocols: A Practical Perspective
To ground this analysis in practice, the following are representative, high-level protocols for the key steps in the comparative synthesis.
Protocol A: Amide Coupling with Diisopropylamino-acetic acid
-
Reagent Preparation: In a suitable reactor, suspend this compound (1.0 eq) in dichloromethane (10 L/kg). Add N,N-Diisopropylethylamine (1.1 eq) and stir for 30 minutes at 20-25°C to form the free base.
-
Activation: Cool the mixture to 0-5°C. Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) followed by slow addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir for 1 hour at 0-5°C.
-
Coupling: Add Substrate X (1.1 eq) to the reactor. Allow the reaction to warm to 20-25°C and stir for 12-18 hours, monitoring by HPLC for completion.
-
Work-up: Quench the reaction with a 1M HCl wash. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by crystallization or chromatography.
Causality: The initial neutralization with DIPEA is crucial as the starting material is a hydrochloride salt. The use of standard peptide coupling reagents (EDC/HOBt) is a well-established method for forming amide bonds.[16]
Protocol B-2: Reductive Amination with Diisopropylamine
-
Imine Formation: To a reactor charged with the product from Step B-1 (keto-amide, 1.0 eq) and toluene (10 L/kg), add Diisopropylamine (1.5 eq). Heat to reflux with a Dean-Stark trap to remove water, driving the formation of the enamine/iminium intermediate. Monitor by GC/MS.
-
Reduction: Cool the reaction to 20-25°C. In a separate vessel, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in toluene. Add this reducing agent slowly to the main reactor, maintaining the temperature below 30°C. Stir for 4-6 hours until the reaction is complete.
-
Work-up: Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution. Stir for 1 hour.
-
Isolation: Separate the organic layer, wash with water and brine. Dry over sodium sulfate, filter, and concentrate in vacuo to yield the crude product for the next step.
Causality: Reductive amination is a robust and scalable method for forming C-N bonds. Using a milder reducing agent like sodium triacetoxyborohydride is preferred for its selectivity and safety over reagents like sodium borohydride, especially with sensitive functional groups present.
Conclusion: A Niche Reagent in Search of a Problem
-
Prohibitive Cost & Unreliable Supply: The primary barrier is its status as a research chemical. The cost associated with custom, large-scale synthesis of the reagent itself would be immense, and the lack of multiple suppliers introduces a critical supply chain risk that is unacceptable in pharmaceutical manufacturing.
-
Marginal Performance Gain vs. Massive Cost Increase: While it may offer a more convergent synthetic route, the savings in processing time and materials are dwarfed by the exorbitant cost of the reagent itself. Established alternatives, though sometimes requiring more synthetic steps, are built upon a foundation of inexpensive, readily available commodity chemicals.
-
Limited Applicability: The unique bifunctionality of the molecule means its ideal use case is extremely narrow. A process chemist would need a specific transformation where both the hindered amine and the carboxylic acid are required to act in a precise, concerted manner that cannot be replicated by sequential or alternative reactions—a rare "silver bullet" scenario.
For drug development professionals, this compound should remain a tool for discovery chemistry and small-scale analog synthesis where material cost is not the primary driver. For process scientists and researchers focused on scalable manufacturing, the focus must remain on optimizing routes using robust, cost-effective, and commercially available materials. The development of a green, efficient, and scalable synthesis for this reagent itself would be a prerequisite for any re-evaluation of its potential in large-scale applications.[17][18]
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Diisopropylamine. (n.d.). Wikipedia. Retrieved from [Link]
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- Cost-benefit analysis of chemical synthesis versus bioc
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- Acotiamide hydrochloride intermediate, and synthesis technique and applic
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- Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applic
- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (2018, October 20). Asian Journal of Green Chemistry.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
